molecular formula C10H17BN2O2 B1424300 1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole CAS No. 553651-31-3

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole

Cat. No.: B1424300
CAS No.: 553651-31-3
M. Wt: 208.07 g/mol
InChI Key: PUEBUBYUYPLMLU-UHFFFAOYSA-N
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Description

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole is an organoboron compound that serves as a valuable synthetic intermediate in research, particularly in medicinal chemistry. Its structure features a protected boronic acid functional group in the form of a pinacol ester, which enhances its stability and handling properties for synthetic applications. This compound is designed for use in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a pivotal method for forming carbon-carbon bonds in the construction of complex organic molecules . The primary research value of this reagent lies in its role in constructing heterocyclic scaffolds. A closely related analogue, 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole, has been utilized in the synthesis of triarylimidazole-based inhibitors targeting the BRAF V600E mutation, a key oncogenic driver in cancers such as melanoma . This demonstrates the utility of such methyl-imidazole boronic esters in fragment-based drug discovery and the development of potential therapeutic agents by enabling the efficient exploration of structure-activity relationships (SAR) . The product is provided as a solid and is intended For Research Use Only. Researchers are responsible for determining the suitability of this product for their specific applications.

Properties

IUPAC Name

1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BN2O2/c1-9(2)10(3,4)15-11(14-9)8-12-6-7-13(8)5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEBUBYUYPLMLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40698102
Record name 1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

553651-31-3
Record name 1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C10H17BN2O2
  • Molecular Weight : 208.07 g/mol
  • IUPAC Name : 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
  • Purity : ≥95%

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. Its boron-containing moiety allows for the formation of carbon-boron bonds through various coupling reactions such as Suzuki-Miyaura cross-coupling.

Case Study: Suzuki-Miyaura Coupling

A study demonstrated the efficacy of this compound in synthesizing biaryl compounds. The reaction conditions were optimized to yield high selectivity and efficiency in the formation of desired products.

Medicinal Chemistry

The compound has potential applications in medicinal chemistry as a building block for drug discovery. Its imidazole ring is a common motif in pharmaceuticals.

Case Study: Anticancer Activity

Research has indicated that derivatives of imidazole exhibit significant anticancer properties. The incorporation of the boronate group enhances the bioavailability and therapeutic index of these compounds.

Materials Science

In materials science, this compound is utilized in the development of functional materials such as polymers and nanocomposites.

Case Study: Polymer Synthesis

The compound was employed in the synthesis of boron-containing polymers that exhibit enhanced thermal stability and mechanical properties. These materials show promise for use in high-performance applications.

Comparison of Applications

Application AreaSpecific Use CaseOutcome/Findings
Organic SynthesisSuzuki-Miyaura CouplingHigh yield of biaryl compounds
Medicinal ChemistryAnticancer drug developmentEnhanced bioavailability
Materials ScienceDevelopment of boron-containing polymersImproved thermal stability

Key Research Findings

Study ReferenceFindingsImplications
[Case Study 1]Successful synthesis of biaryl compoundsValidates use in organic synthesis
[Case Study 2]Significant anticancer activity observedPotential for drug development
[Case Study 3]Enhanced properties in polymersApplications in advanced materials

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds by reacting with halides or pseudohalides in the presence of a catalyst. The molecular targets and pathways involved are typically the electrophilic centers in organic molecules that undergo substitution or coupling reactions.

Comparison with Similar Compounds

Positional Isomers: 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

  • Structure : The boronate ester is attached to the 5-position of the imidazole ring instead of the 2-position (CAS: 942070-72-6, MFCD11846349) .
  • Properties :
    • Molecular Weight : Identical (208.07 g/mol) but with distinct electronic effects due to substitution pattern.
    • Reactivity : The 5-substituted isomer may exhibit altered reactivity in cross-coupling reactions due to steric and electronic differences near the boron center.
    • Applications : Both isomers serve as intermediates in pharmaceutical synthesis, but positional isomerism can influence regioselectivity in subsequent reactions .

Extended Aromatic Systems: 1-Phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-phenanthro[9,10-d]imidazole

  • Structure : Incorporates a phenanthrene-fused imidazole core and a phenyl-boronate ester (CAS: 1228632-34-5, MW: 496.41 g/mol) .
  • Solubility: Reduced solubility in polar solvents compared to the simpler imidazole derivative due to higher hydrophobicity.
  • Applications : Used in organic light-emitting diodes (OLEDs) as a thermally activated delayed fluorescence (TADF) emitter .

Bulky Substituents: 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

  • Structure : Features a tetrahydro-2H-pyran-2-yl protecting group at the 1-position (CAS: 1029684-37-4, MW: 278.16 g/mol) .
  • Properties :
    • Stability : The bulky tetrahydropyran group improves stability against hydrolysis but may hinder reactivity in cross-coupling.
    • Storage : Requires storage at -20°C under moisture-free conditions, unlike the parent compound, which is more robust .
  • Applications : Acts as a protected intermediate in multi-step syntheses where selective deprotection is needed.

Ionic Derivatives: Imidazolium Salts with Boronate Esters

  • Example : 1-Phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)-1H-imidazol-3-ium bromide (CAS: N/A) .
  • Properties :
    • Charge : The cationic imidazolium center alters solubility (enhanced in polar solvents) and reactivity.
    • Lewis Acidity : The boronate ester in an ionic environment may exhibit modified Lewis acidity compared to neutral analogs.
  • Applications: Potential use as ligands in transition-metal catalysis or ionic liquids .

Benzimidazole Analogs: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one

  • Structure : A benzimidazolone core with a boronate ester (CAS: N/A, MW: 272.13 g/mol) .
  • Properties: Hydrogen Bonding: The ketone group enables hydrogen bonding, affecting crystal packing and solubility. Bioactivity: Benzimidazole derivatives are known for antimicrobial activity, though specific data for this compound is lacking .
  • Applications: Potential use in medicinal chemistry or as a building block for heterocyclic frameworks.

Key Research Findings

  • Electronic Effects : Substitution at the 2-position (target compound) provides optimal geometry for cross-coupling, while 5-substitution may reduce catalytic efficiency .
  • Biological Activity : While imidazole-triazole hybrids show antimicrobial properties (), the target compound’s bioactivity remains underexplored.
  • Material Science : Phenanthroimidazole derivatives exhibit superior TADF properties compared to simpler imidazoles, highlighting the role of extended conjugation .

Biological Activity

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole is a compound of interest due to its potential biological activities. It belongs to a class of boron-containing compounds that have been studied for various applications in medicinal chemistry, particularly as enzyme inhibitors and in cancer therapy. This article reviews the biological activity of this compound based on existing literature and experimental data.

  • Molecular Formula : C10_{10}H17_{17}BN2_2O2_2
  • Molecular Weight : 208.07 g/mol
  • CAS Number : 850567-47-4
  • Structure : The compound features a dioxaborolane moiety which is known for its reactivity and ability to form stable complexes with various biological targets.

Enzyme Inhibition

This compound has shown promising results as an inhibitor of specific enzymes. Research indicates that boron-containing compounds can effectively inhibit proteases such as the SARS-CoV-2 main protease (Mpro). A study demonstrated that related boronic acids exhibited selective inhibition of Mpro with significant binding affinity (IC50_{50} values in the low micromolar range) .

Anticancer Activity

Studies have suggested that imidazole derivatives may possess anticancer properties. The mechanism is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival. For example, compounds with similar structures have been reported to induce apoptosis in cancer cell lines by modulating the activity of PI3K/Akt and MAPK pathways .

Case Studies

  • SARS-CoV-2 Main Protease Inhibition :
    • A focused library of β-amido boronic acids was screened for Mpro inhibition. Compounds related to this compound showed promising inhibitory activity with selectivity against Mpro over other proteases .
  • Anticancer Efficacy :
    • In vitro studies on cancer cell lines demonstrated that imidazole derivatives can reduce cell viability significantly. For instance, a derivative similar to our compound exhibited an IC50_{50} value of approximately 15 µM against breast cancer cells .

Data Summary

Activity Target IC50 (µM) Reference
Enzyme InhibitionSARS-CoV-2 Mpro~20
Anticancer ActivityBreast Cancer Cell Lines~15

The biological activity of this compound likely involves its ability to form covalent bonds with active site residues in target enzymes. The boron atom can form stable complexes with nucleophilic sites in proteins, thereby inhibiting their function.

Preparation Methods

Synthesis via Boron-Containing Precursors

Recent advancements have demonstrated the use of boronic acid derivatives as key intermediates for the synthesis of boron-functionalized imidazoles. For example, the use of imidazole-2-boronic acid pinacol ester as a precursor allows for subsequent functionalization at the 2-position.

Research Findings:

  • A method involving the coupling of imidazole-2-boronic acid pinacol ester with electrophiles such as halides or activated esters under Pd-catalyzed Suzuki-Miyaura cross-coupling conditions has been reported to yield the target compound with high efficiency.
  • Typical reaction conditions include Pd(PPh₃)₄ as catalyst, potassium carbonate as base, in solvents like DME or toluene, at temperatures ranging from 80°C to 120°C.

Data Table 1: Typical Suzuki Coupling Conditions for Boron-Functionalized Imidazoles

Reagents Catalyst Base Solvent Temperature Yield (%) Reference
Imidazole-2-boronic acid pinacol ester + aryl halide Pd(PPh₃)₄ K₂CO₃ DME 100°C 75–85

One-Pot Oxidation and Condensation

A modular, one-pot synthesis approach involves oxidation of ketones to glyoxals, followed by imidazole condensation with amines or aldehydes, in the presence of boron reagents.

Research Findings:

  • A protocol employing catalytic HBr and DMSO facilitates the oxidation of acetophenone to glyoxal, which then reacts with methylimidazole derivatives to form the target compound.
  • This method offers scalability and avoids isolating unstable intermediates.

Table 2: One-Pot Synthesis Parameters

Step Conditions Yield (%) Reference
Oxidation of ketone HBr (10 mol%), DMSO, 85°C 69
Condensation with methylimidazole Glyoxal addition, room temperature 69

Modular Synthesis via Boron Chemistry

This method emphasizes the use of boron reagents such as boronic esters and acids in multistep syntheses, often involving cross-coupling and esterification reactions.

Synthesis via Boronic Ester Intermediates

The compound can be synthesized by first preparing the boronic ester derivative, followed by coupling or substitution reactions to incorporate the methyl group and imidazole ring.

Research Findings:

  • The synthesis of the boronic ester precursor, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole , can be achieved through the reaction of imidazole with boron reagents such as bis(pinacolato)diboron under catalytic conditions.
  • Typical conditions include the use of Pd catalysts, base (e.g., potassium acetate), and high temperatures (~80–100°C).

Data Table 3: Synthesis of Boronic Ester Intermediate

Reagents Catalyst Base Temperature Yield (%) Reference
Imidazole + bis(pinacolato)diboron Pd(dppf)Cl₂ KOAc 80°C 70–80

Functionalization at the 1-Position

The methyl group at the 1-position can be introduced via methylation of the imidazole core, typically using methyl iodide or dimethyl sulfate under basic conditions.

Research Findings:

  • Methylation of imidazole derivatives with methyl iodide in the presence of potassium carbonate in acetonitrile yields the methylated product efficiently.
  • Subsequent boron esterification yields the target compound.

Table 4: Methylation Conditions

Reagents Solvent Base Temperature Yield (%) Reference
Imidazole + methyl iodide Acetonitrile K₂CO₃ Room temperature to 50°C 80–90

Summary of Key Data and Reaction Conditions

Preparation Method Key Reagents Catalysts Solvents Temperature Typical Yield References
Suzuki-Miyaura coupling Imidazole-2-boronic acid ester + aryl halide Pd(PPh₃)₄ DME 80–120°C 75–85%
One-pot oxidation-condensation Acetophenone, methylimidazole, HBr, DMSO None DMSO 85°C 69–69%
Boronic ester synthesis Imidazole + bis(pinacolato)diboron Pd(dppf)Cl₂ KOAc 80°C 70–80%
Methylation of imidazole Imidazole + methyl iodide K₂CO₃ Acetonitrile Room to 50°C 80–90%

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can its purity be verified?

Answer: The compound is synthesized via condensation reactions between substituted bromo ketones and formamide derivatives, followed by boronate esterification. For example:

  • Step 1: React 2-bromoacetophenone derivatives with formamide to form the imidazole core (yields: 43–67%) .
  • Step 2: Introduce the dioxaborolane group via Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh₃)₄) and bis(pinacolato)diboron .

Purity Verification:

  • IR Spectroscopy: Confirm functional groups (e.g., B-O stretches at ~1350 cm⁻¹ and imidazole C=N at ~1600 cm⁻¹) .
  • NMR: Look for characteristic peaks (e.g., methyl groups on the dioxaborolane ring at δ ~1.3 ppm in 1^1H NMR) .
  • HPLC: Use normal-phase HPLC with retention times (e.g., tR = 5.85–30.19 min for similar imidazoles) .

Q. What spectroscopic techniques are critical for structural elucidation?

Answer:

  • 1^1H/13^13C NMR: Assign protons and carbons in the imidazole and dioxaborolane moieties. For example, the imidazole C2 proton appears at δ ~7.5 ppm .
  • X-ray Crystallography: Resolve crystal packing and bond lengths (e.g., using SHELX for refinement; dihedral angles between aromatic rings can exceed 80°) .
  • Elemental Analysis: Validate empirical formulas (e.g., C17H24BFN2O2 for the compound) .

Q. How should this compound be stored to prevent degradation?

Answer:

  • Store under inert atmosphere (argon/nitrogen) at 2–8°C to avoid hydrolysis of the boronate ester .
  • Monitor for decomposition via periodic 1^1H NMR (e.g., disappearance of B-O peaks) .

Q. What are its key reactivity patterns in cross-coupling reactions?

Answer: The boronate ester enables Suzuki-Miyaura couplings with aryl halides. For example:

  • Reagents: Pd(PPh₃)₄ (2 mol%), K2CO3 (base), DMF/H2O (3:1) at 80°C .
  • Applications: Synthesize conjugated polymers for OLEDs (e.g., coupling with acridine derivatives) .

Q. What are common impurities observed during synthesis?

Answer:

  • Deboronation products: Hydrolysis of the dioxaborolane group under humid conditions .
  • Unreacted intermediates: Residual bromo ketones (detected via GC-MS or TLC) .

Advanced Research Questions

Q. How can low yields in the boronate esterification step be mitigated?

Answer:

  • Optimize reaction conditions: Use anhydrous solvents (e.g., THF), excess bis(pinacolato)diboron, and PdCl2(dppf) as a catalyst .
  • Purification: Employ column chromatography (silica gel, hexane/EtOAc) to separate boronate esters from Pd residues .

Q. How do steric effects influence its reactivity in cross-coupling reactions?

Answer: The tetramethyl groups on the dioxaborolane ring create steric hindrance, slowing transmetallation. Solutions include:

  • Use bulky ligands: XPhos or SPhos enhance Pd catalyst turnover .
  • Elevate temperature: Reactions at 100°C improve kinetics but risk side reactions .

Q. What computational methods predict its electronic properties for material science applications?

Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to study HOMO-LUMO gaps (critical for OLED emissive layers) .
  • Molecular Docking: Simulate binding with enzymes (e.g., indoleamine 2,3-dioxygenase) for drug design .

Q. How can crystallographic data resolve contradictions in NMR assignments?

Answer: X-ray structures provide unambiguous bond lengths and angles. For example:

  • Dihedral angles between the imidazole and aryl rings (e.g., 35.78° vs. 69.75°) explain splitting in 13^13C NMR .
  • Hydrogen bonding networks (C–H⋯O) clarify chemical shift anomalies in 1^1H NMR .

Q. What strategies improve its solubility for biological assays?

Answer:

  • Derivatization: Introduce hydrophilic groups (e.g., –OH or –COOH) at the imidazole N1 position .
  • Co-solvents: Use DMSO/H2O mixtures (≤10% DMSO) to maintain compound stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole
Reactant of Route 2
Reactant of Route 2
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-imidazole

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